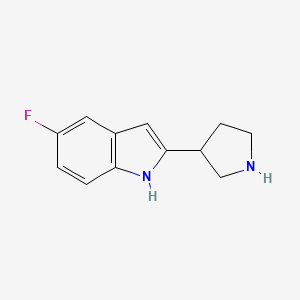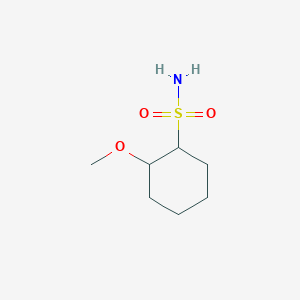
2-Methoxycyclohexane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxycyclohexane-1-sulfonamide is a chemical compound with the molecular formula C7H15NO3S It is a sulfonamide derivative, which means it contains a sulfonamide functional group (–SO2NH2) attached to a cyclohexane ring substituted with a methoxy group (–OCH3)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxycyclohexane-1-sulfonamide can be achieved through several methods. One common approach involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst to form 2-methoxycyclohexanone. This intermediate is then reacted with a sulfonamide reagent, such as sulfonyl chloride, in the presence of a base to yield this compound .
Industrial Production Methods
Industrial production of sulfonamides typically involves the use of sulfonyl chlorides and amines. The process may include steps such as chlorosulfonation of aromatic rings, oxidation and chlorination of thiols, or diazotization of anilines followed by treatment with sulfur dioxide . These methods are scalable and can be optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxycyclohexane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2-Methoxycyclohexane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Medicine: Sulfonamide derivatives are known for their antibacterial properties and are used in the development of new drugs.
Industry: It is used in the production of herbicides, pesticides, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 2-Methoxycyclohexane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, ultimately affecting bacterial DNA synthesis and cell division .
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
Sulfonimidates: Sulfur-containing compounds with similar structural features and applications.
Sulfoximines: Compounds with a sulfur-nitrogen bond, used in medicinal chemistry
Uniqueness
2-Methoxycyclohexane-1-sulfonamide is unique due to its specific structural features, such as the methoxy group attached to the cyclohexane ring. This structural variation can influence its reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C7H15NO3S |
|---|---|
Peso molecular |
193.27 g/mol |
Nombre IUPAC |
2-methoxycyclohexane-1-sulfonamide |
InChI |
InChI=1S/C7H15NO3S/c1-11-6-4-2-3-5-7(6)12(8,9)10/h6-7H,2-5H2,1H3,(H2,8,9,10) |
Clave InChI |
DZYIOXFFROWCJI-UHFFFAOYSA-N |
SMILES canónico |
COC1CCCCC1S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


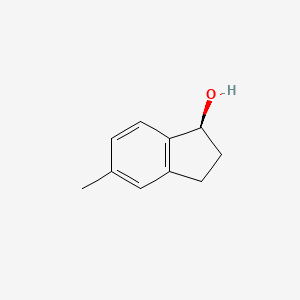
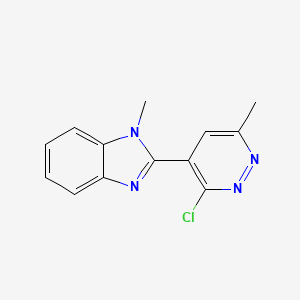
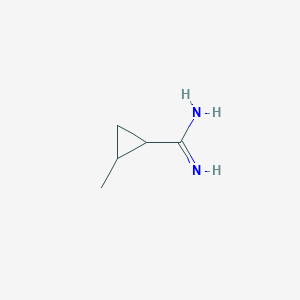
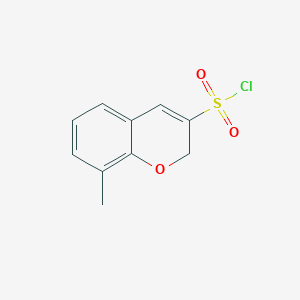
![1-(Pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13204188.png)
![2-Fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride](/img/structure/B13204194.png)
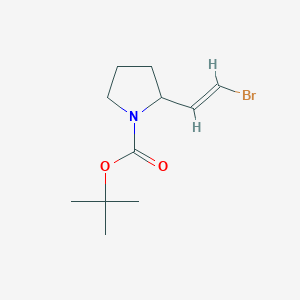
![ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B13204202.png)
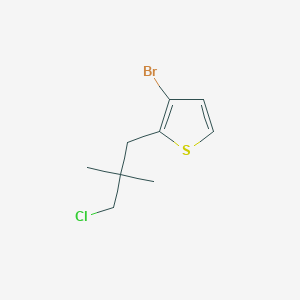

![(2S)-3-[Bis(2-methylpropyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13204217.png)

